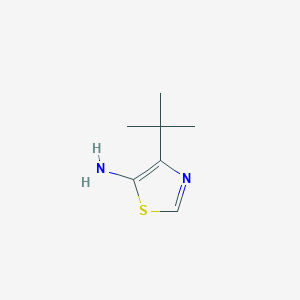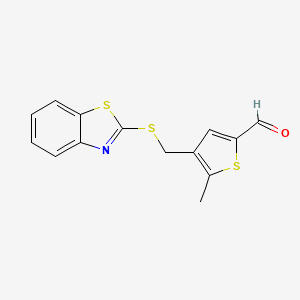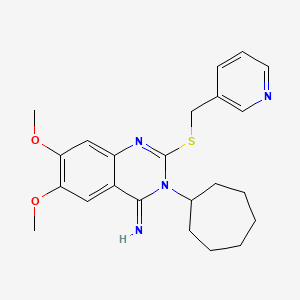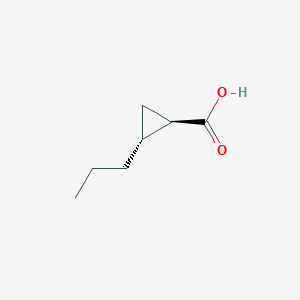
3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a chemical compound that has attracted considerable interest from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. This results in an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and motor control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits neuroprotective effects and can prevent the death of neurons in the brain. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide in lab experiments is its potency and selectivity. It exhibits high inhibitory activity against various enzymes, making it a useful tool for studying their role in disease pathology. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide. One area of interest is the development of more potent and selective inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and inflammation. Finally, further studies are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves a multi-step process that includes the reaction of cyclopentylmagnesium bromide with 1-bromo-3-pyridinyl-1H-1,2,3-triazole, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
The potential applications of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide in scientific research are numerous. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(8-7-13-4-1-2-5-13)18-10-14-12-21(20-19-14)15-6-3-9-17-11-15/h3,6,9,11-13H,1-2,4-5,7-8,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXFBIURCMAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)

![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)



